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molecular formula C12H11NO4 B8314567 Methyl 5-acetaminobenzofuran-2-carboxylate

Methyl 5-acetaminobenzofuran-2-carboxylate

Cat. No. B8314567
M. Wt: 233.22 g/mol
InChI Key: MTCMZJHJXSMADW-UHFFFAOYSA-N
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Patent
US05843937

Procedure details

3N NaOH (2 mL) was added to a solution of 9 (302 mg, 1.3 mmol) in methanol (20 mL) and the reaction mixture was stirred for 48 h at room temperature. Solvent was evaporated and water (20 mL) was added. The solution was neutralized to pH 2 using 20% HCl and the precipitate was filtered and washed with water. 10 was obtained as a grey powder (231 mg, 81% yield), mp: >300° C. 1 H NMR (DMSO-d6, ppm): 13.30 (s, 1 H, COOH), 10.01 (s, 1 H, NH), 8.16-8.15 (d, 1 H, J=1.9 Hz, Ar--H), 7.65-7.60 (m, 2 H, Ar--H), 7.53-7.50 (dd, 2 H, J=1.6, 8.4 Hz, Ar--H), 2.07 (s, 3 H, CH3CO), Anal. (C11H9NO4 0.3H2O), C, H, N.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15]([O:17]C)=[O:16])=[CH:12][C:11]=2[CH:19]=1)[C:4]([CH3:6])=[O:5]>CO>[NH:3]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15]([OH:17])=[O:16])=[CH:12][C:11]=2[CH:19]=1)[C:4]([CH3:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
302 mg
Type
reactant
Smiles
N(C(=O)C)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
water (20 mL) was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N(C(=O)C)C=1C=CC2=C(C=C(O2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 231 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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